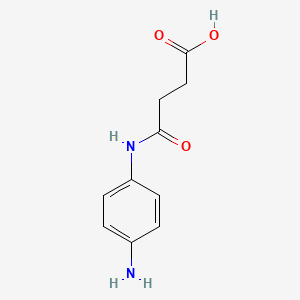

4-(4-Aminoanilino)-4-oxobutanoic acid

Vue d'ensemble

Description

4-(4-Aminoanilino)-4-oxobutanoic acid is an organic compound with the molecular formula C8H8N2O3 It is characterized by the presence of an amino group attached to an aniline ring, which is further connected to a butanoic acid moiety through a ketone group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminoanilino)-4-oxobutanoic acid can be achieved through several methods. One common approach involves the reaction of 4-nitroaniline with succinic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product.

Another method involves the direct coupling of 4-aminobenzoic acid with succinic anhydride under acidic conditions. This reaction typically requires a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Aminoanilino)-4-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The ketone group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents such as acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted aniline derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 208.21 g/mol. Its structure features an amino group attached to an aniline derivative, which enhances its reactivity and potential applications in synthesis and medicinal chemistry.

Anticancer Research

Research indicates that derivatives of 4-(4-Aminoanilino)-4-oxobutanoic acid exhibit significant anticancer properties. For instance, studies have shown that certain structural modifications can enhance the compound's ability to inhibit cancer cell proliferation. The compound's mechanism of action often involves the modulation of signaling pathways associated with tumor growth and apoptosis induction .

Drug Development

The compound serves as a scaffold for designing novel drugs targeting various diseases, particularly those involving oxidative stress and inflammation. Its ability to interact with biological macromolecules makes it a candidate for further exploration in drug formulation .

Polymerization Initiators

This compound can function as an initiator in polymerization reactions, particularly in the synthesis of polyurethanes and other copolymers. Its amino group facilitates the formation of urethane linkages, which are crucial for developing materials with specific mechanical properties .

Coatings and Adhesives

Due to its reactivity, this compound is also explored in the development of coatings and adhesives that require enhanced durability and resistance to environmental factors. The incorporation of this compound into formulations can improve adhesion properties and thermal stability .

Photoprotection

Recent studies have identified the potential of this compound as a UV filter compound in ophthalmic applications. It has been found to absorb UV radiation effectively, thereby protecting ocular tissues from photodamage . This property is particularly relevant in the context of developing protective eyewear and contact lenses.

Cosmetic Formulations

The compound is also being investigated for use in cosmetic products aimed at providing skin protection against UV radiation. Its incorporation into sunscreens could enhance their efficacy by providing additional photoprotection through chemical absorption mechanisms .

Case Studies

Mécanisme D'action

The mechanism of action of 4-(4-Aminoanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes, thereby modulating various biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation, leading to its potential use as an anti-inflammatory agent.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Aminobenzoic acid: Similar structure but lacks the ketone group.

4-Nitroaniline: Contains a nitro group instead of an amino group.

Succinic acid: Lacks the aniline moiety.

Uniqueness

4-(4-Aminoanilino)-4-oxobutanoic acid is unique due to the presence of both an amino group and a ketone group attached to an aniline ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Activité Biologique

4-(4-Aminoanilino)-4-oxobutanoic acid, also known by its chemical identifier 5415-22-5, is an organic compound characterized by an amino group attached to an aniline ring, which connects to a butanoic acid moiety via a ketone group. This unique structure enables the compound to exhibit various biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 180.16 g/mol

- Functional Groups : Amino group, ketone group, aniline ring

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It acts as an inhibitor of certain enzymes, modulating various biochemical pathways. For instance, it may inhibit enzymes involved in inflammation, suggesting potential anti-inflammatory properties .

Anti-inflammatory Properties

Research indicates that this compound can inhibit the activity of enzymes that contribute to inflammatory responses. This activity positions the compound as a candidate for therapeutic applications in treating inflammatory diseases.

Anticancer Potential

Studies have explored the compound's role as a precursor in synthesizing biologically active compounds with anticancer properties. Its structural characteristics enable it to interact with cellular mechanisms involved in tumor growth and proliferation .

In Vitro Studies

In vitro studies have demonstrated that this compound can modulate cell signaling pathways, leading to alterations in gene expression and cellular metabolism. These effects are crucial for understanding its potential therapeutic applications and impacts on cellular health.

In Vivo Studies

Animal model studies reveal that the compound exhibits dose-dependent effects. At lower doses, it may enhance specific biochemical pathways, while higher doses could lead to adverse effects such as cellular damage. Identifying optimal dosages is essential for maximizing therapeutic benefits while minimizing toxicity.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other compounds possessing similar structures:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Aminobenzoic Acid | Lacks ketone group | Anti-inflammatory |

| 4-Nitroaniline | Contains nitro group instead of amino group | Potentially carcinogenic |

| Succinic Acid | Lacks aniline moiety | Not biologically active |

This comparative analysis highlights the unique biological properties of this compound due to its specific functional groups.

Propriétés

IUPAC Name |

4-(4-aminoanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-4H,5-6,11H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFIPDZIPIAORW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90279086 | |

| Record name | 4-(4-aminoanilino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5415-22-5 | |

| Record name | NSC11214 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11214 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-aminoanilino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.